methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.0703206 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate : This compound is an important intermediate of Tianeptine, showcasing its role in the synthesis of therapeutic agents. Starting with 4-Amino-methylbenzene-2-sulfonic acid, the compound is prepared through a sequence of reactions, highlighting its industrial relevance due to higher yield and lower cost, making it more suitable for large-scale production (Yang Jian-she, 2009).
Chemical Structure and Reactivity
Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate : Known as amidoflumet, this novel acaricide illustrates the structural implications on reactivity and potential applications in pest control. The compound's structure, characterized by orientations of side chains and intramolecular hydrogen bonding, offers insights into its efficacy as an acaricide (Masaharu Kimura & S. Hourai, 2005).
Process Optimization in Chemical Synthesis
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate : As an intermediate of sulpiride, this compound's synthesis from salicylic acid demonstrates the importance of optimizing reaction conditions to improve yield and efficiency. This research is relevant for pharmaceutical manufacturing and highlights methodological advancements in chemical synthesis (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).
Novel Applications in Material Science
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes : The synthesis of novel sulfonated aromatic diamine monomers for thin-film composite (TFC) nanofiltration membranes demonstrates a direct application in water treatment and dye solution processing. These membranes, enhanced by sulfonated aromatic diamine monomers, show improved water flux and dye rejection capabilities, underlying the compound's utility in environmental engineering (Yang Liu et al., 2012).
Properties
IUPAC Name |
methyl 4-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-12-4-9-15(10-16(12)19)21(27(3,24)25)11-17(22)20-14-7-5-13(6-8-14)18(23)26-2/h4-10H,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQDDLAOXVCLIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.